methyl8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate is a versatile chemical compound with a unique molecular structure. It belongs to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds. This compound has a molecular weight of 204.2 g/mol and is known for its high purity and precision in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate involves several steps. One common method includes the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids. This reaction can produce monoarylated or diarylated naphthyridines depending on the equivalents of arylboronic acids used . Another approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the naphthyridine ring.
Substitution: Substitution reactions, particularly with arylboronic acids, can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include arylboronic acids, iridium catalysts, and various oxidizing and reducing agents. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include monoarylated and diarylated naphthyridines, which have various applications in medicinal and synthetic chemistry .
Scientific Research Applications
Methyl 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.
Industry: The compound is used in diagnostics, agriculture, and photophysical applications.
Mechanism of Action
The mechanism of action of methyl 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it can interact with various enzymes and receptors, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives such as:
- 1,6-Naphthyridines
- 1,5-Naphthyridines
- 1,8-Naphthyridines
Uniqueness
Methyl 8-oxo-7,8-dihydro-1,7-naphthyridine-5-carboxylate is unique due to its specific molecular structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities. Its high purity and precision make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
methyl 8-oxo-7H-1,7-naphthyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)7-5-12-9(13)8-6(7)3-2-4-11-8/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSZBVBOFGRFRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C2=C1C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.